N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine
Description
N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine is a hybrid organic compound featuring a tetrahydrocinnolinone core linked to the dipeptide glycylglycine via an acetyl group. The tetrahydrocinnolinone moiety provides a partially hydrogenated bicyclic structure with a ketone functional group, while the glycylglycine component introduces peptide bonds and polar amino acid residues.
Properties
Molecular Formula |
C14H18N4O5 |
|---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
2-[[2-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H18N4O5/c19-11(16-7-14(22)23)6-15-12(20)8-18-13(21)5-9-3-1-2-4-10(9)17-18/h5H,1-4,6-8H2,(H,15,20)(H,16,19)(H,22,23) |
InChI Key |
YXNMQTMGTDQXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine typically involves multiple steps. One common method involves the condensation of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-1,2-pyran with acetal and ethyl orthoformate. The resulting condensation products react with ammonia on γ-aluminum oxide to form the corresponding tetrahydroquinolines. Further reactions with specific reagents lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the carbonyl and amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize specific functional groups within the compound.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Structural Flexibility and Activity :
- The glycylglycine moiety in the target compound distinguishes it from analogs with aryl (e.g., ethoxyphenyl in ) or heterocyclic (e.g., thiophene-sulfonamide in ) substituents. This dipeptide likely improves aqueous solubility compared to more hydrophobic derivatives, facilitating interactions with hydrophilic biological targets.
- Nicotinamide -containing analogs (e.g., ) demonstrate antiproliferative effects, suggesting that electron-rich aromatic groups may enhance activity in cancer-related pathways.
Ethoxyphenyl and hexanoic acid substituents () modulate lipophilicity, influencing bioavailability and tissue penetration.
Molecular Weight Trends: Derivatives with extended side chains (e.g., hexanoic acid in ) or peptide linkages (target compound) exhibit higher molecular weights (~350–388 g/mol), which may affect metabolic stability and dosing requirements.
Biological Activity
N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine is a compound derived from the tetrahydrocinnoline family, which has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a unique heterocyclic structure that contributes to its biological activity. The core structure is based on a cinnoline framework with an acetylated glycine moiety.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.25 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may act by:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to certain receptors, altering their activity and influencing cellular responses.
Antimicrobial Activity
Research indicates that derivatives of tetrahydrocinnoline compounds exhibit antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study conducted on various derivatives of tetrahydrocinnoline found that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Investigation into Anticancer Mechanisms :
- Anti-inflammatory Study :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
